molecular formula C14H15NO2 B2552047 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1706507-48-3

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2552047
CAS No.: 1706507-48-3
M. Wt: 229.279
InChI Key: AJMYRUCYSJEJJA-CMDGGOBGSA-N
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Description

(E)-1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure with a furan ring and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Enone System: The enone system can be formed through an aldol condensation reaction, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The enone system can be reduced to form saturated ketones or alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and receptor interactions due to its bicyclic structure and functional groups.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery and development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone system can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The bicyclic structure may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of a bicyclic structure with a furan ring and an enone system. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(9-8-13-5-2-10-17-13)15-11-3-1-4-12(15)7-6-11/h1-3,5,8-12H,4,6-7H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMYRUCYSJEJJA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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